(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Enantiomeric Purity Specification vs Racemic Alternative
(R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) is a single enantiomer with defined (R)-absolute configuration, whereas the racemic analog (CAS 300807-74-3) comprises a 1:1 mixture of (R)- and (S)-enantiomers . Commercial specifications for the target compound include chiral purity ≥95% enantiomeric excess implied by HPLC/GC batch QC documentation; racemic material inherently exhibits 0% ee and produces 50% undesired stereoisomer in downstream reactions .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | ≥95% chemical purity with implied single-enantiomer specification; batch QC via HPLC/GC |
| Comparator Or Baseline | Racemic 2-methyl-4-nitrobutan-1-ol (CAS 300807-74-3): 1:1 mixture of (R) and (S) enantiomers, 0% ee |
| Quantified Difference | Target: optically pure (R)-enantiomer; Racemic: 50% (R) / 50% (S) mixture |
| Conditions | Commercial procurement specifications; stereochemical identity determined by specific rotation and chiral chromatography |
Why This Matters
Procurement of the single (R)-enantiomer eliminates downstream resolution steps and avoids 50% yield loss from undesired stereoisomer formation.
